molecular formula C7H8N4S B13261883 2-Ethyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine

2-Ethyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine

Cat. No.: B13261883
M. Wt: 180.23 g/mol
InChI Key: KIXDXUYZMFXTLR-UHFFFAOYSA-N
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Description

2-Ethyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is a heterocyclic compound with a fused thiazole-pyrimidine ring system Its chemical structure consists of a thiazole ring fused to a pyrimidine ring, with an ethyl group at the 2-position and an amino group at the 7-position

Preparation Methods

Synthetic Routes:

The synthesis of 2-Ethyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine involves several steps

  • Thiazole Formation:

    • Start with 2-aminothiazole.
    • React it with an appropriate aldehyde (e.g., acetaldehyde) to form the thiazole ring.
    • Introduce the ethyl group at the 2-position using an alkylating agent (e.g., ethyl bromide).
  • Pyrimidine Fusion:

    • Cyclize the thiazole intermediate with a suitable pyrimidine precursor (e.g., 2,4-dichloropyrimidine).
    • The fusion of the thiazole and pyrimidine rings leads to the formation of this compound.

Reaction Conditions:

  • Reactions typically occur under mild conditions, often using organic solvents.
  • Catalysts or reagents may be employed to facilitate the cyclization steps.

Industrial Production:

  • Industrial-scale production methods may involve modifications of the synthetic route for efficiency and yield.
  • Optimization of reaction conditions and purification steps ensures large-scale synthesis.

Chemical Reactions Analysis

2-Ethyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine can undergo various chemical reactions:

    Oxidation: Oxidation of the thiazole moiety or the amino group.

    Reduction: Reduction of the pyrimidine ring or other functional groups.

    Substitution: Nucleophilic substitution at the amino group or other positions.

    Common Reagents: Examples include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).

    Major Products: These reactions yield derivatives with modified substituents or functional groups.

Scientific Research Applications

2-Ethyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine finds applications in:

    Medicinal Chemistry: As a potential drug candidate due to its structural features and biological activity.

    Chemical Biology: Studying cellular processes and interactions.

    Industry: As an intermediate for synthesizing other bioactive molecules.

Mechanism of Action

  • The compound likely interacts with specific molecular targets.
  • Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

  • While 2-Ethyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is unique, it shares features with other fused thiazole-pyrimidine compounds.
  • Similar compounds include thiazolo[4,5-d]pyrimidines and related heterocycles.

Properties

Molecular Formula

C7H8N4S

Molecular Weight

180.23 g/mol

IUPAC Name

2-ethyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine

InChI

InChI=1S/C7H8N4S/c1-2-4-11-5-6(8)9-3-10-7(5)12-4/h3H,2H2,1H3,(H2,8,9,10)

InChI Key

KIXDXUYZMFXTLR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N=CN=C2S1)N

Origin of Product

United States

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